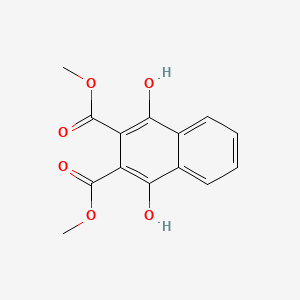
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and two hydroxyl groups on a naphthalene ring, with both carboxylic acids esterified with methyl groups. It is a significant chemical intermediate used in various applications, including the synthesis of liquid crystal display materials, medicines, pesticides, spices, and inks .
Vorbereitungsmethoden
The synthesis of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester typically involves the following steps:
Acetalization Reaction: Using o-phthalaldehyde as the starting material, the compound undergoes acetalization.
Reduction Reaction: The acetalized product is then reduced.
Hydrolysis Reaction: This is followed by hydrolysis.
Cycloaddition Reaction: The hydrolyzed product undergoes cycloaddition.
Dehydration Reaction: The cycloaddition product is dehydrated.
Final Hydrolysis Reaction: The final product is obtained through another hydrolysis reaction.
Analyse Chemischer Reaktionen
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor for other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester can be compared with other similar compounds, such as:
2,3-Naphthalenedicarboxylic acid: This compound lacks the hydroxyl groups and esterification present in the dimethyl ester derivative.
2,6-Naphthalenedicarboxylic acid, dimethyl ester: This compound has the carboxylic acid groups at different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
59279-02-6 |
|---|---|
Molekularformel |
C14H12O6 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
dimethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-19-13(17)9-10(14(18)20-2)12(16)8-6-4-3-5-7(8)11(9)15/h3-6,15-16H,1-2H3 |
InChI-Schlüssel |
NNXKRIQKNDMZDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















